2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide
Description
This compound is an α,β-unsaturated acrylamide derivative characterized by:
- A cyano group at the α-position of the propenamide backbone.
- A 3-[4-(dimethylamino)-3-nitrophenyl] group at the β-position, combining electron-donating (dimethylamino) and electron-withdrawing (nitro) moieties.
This unique combination of substituents suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to electronic modulation.
Properties
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-25(2)18-7-5-16(12-19(18)26(28)29)11-17(14-23)22(27)24-10-9-15-6-8-20(30-3)21(13-15)31-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAWXGHYUHFLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide , often referred to as a derivative of prop-2-enamide, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 366.41 g/mol
Structural Features
- Cyano Group : The presence of the cyano group (-C≡N) is known to enhance biological activity by participating in various chemical reactions.
- Dimethoxyphenyl and Nitro Groups : These substituents are often associated with increased lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study demonstrated that derivatives containing cyano and nitro groups could inhibit cancer cell proliferation through apoptosis induction. Specifically, compounds with a dimethoxyphenyl group showed enhanced activity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
Case Study: In Vitro Analysis
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| PC-3 | 15.0 | Inhibition of cell cycle progression |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have shown that similar compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activities observed can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The cyano group can interact with key enzymes involved in cellular metabolism.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments suggest moderate toxicity levels, which are comparable to other compounds in its class.
Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >500 mg/kg |
| Mutagenicity | Negative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acrylamide Backbone
(a) N-[2-(3,4-dimethoxyphenyl)ethyl] Group
- Analog 1: (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide (CAS 56361-03-6) Shares the N-[2-(3,4-dimethoxyphenyl)ethyl] group but replaces the dimethylamino-nitrophenyl substituent with a simple phenyl ring.
Analog 2 : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1 from Lycium barbarum)
- Replaces dimethoxy with dihydroxy groups on the phenyl ring.
- Key Difference : Increased polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability compared to the target compound.
(b) β-Substituent Modifications
- Analog 3: (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 866156-40-3) Features a trifluoromethylphenyl amide group and a hydroxy-methoxyphenyl β-substituent.
- Analog 4: (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide (AGN-PC-0BG046) Contains a 2-nitrophenyl β-substituent and a 3,4-dimethylphenyl amide. Key Difference: The Z-isomer configuration and methyl groups may sterically hinder interactions compared to the target compound’s E-isomer and methoxy groups.
Electronic and Steric Effects
- Nitro vs. Other Electron-Withdrawing Groups: The nitro group in the target compound provides strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated system. In contrast, analogs with cyano (e.g., CAS 866156-40-3 ) or trifluoromethyl groups exhibit different electronic profiles, affecting reactivity in Michael addition or nucleophilic substitution reactions.
- Dimethylamino vs. Analogs with methoxy (e.g., CAS 56361-03-6 ) or hydroxy groups (e.g., Compound 1 from Lycium barbarum ) lack this capability, altering redox behavior.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
